Cas no 110590-27-7 (methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate)

メチル 2-オキサ-3-アザビシクロ[2.2.2]オクト-5-エン-3-カルボキシレートは、複雑な二環構造を持つ有機化合物です。分子内にオキサゼチジン環とアザビシクロ骨格を有し、高い立体選択性と反応性を示します。特に、求核試薬との反応において優れた位置選択性を発揮し、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして注目されています。エステル基の存在により、さらに誘導体化が可能で、多様な化学変換が行える点が特徴です。また、分子内の酸素と窒素原子が配位能を有するため、金属触媒反応におけるリガンドとしての応用も期待されています。

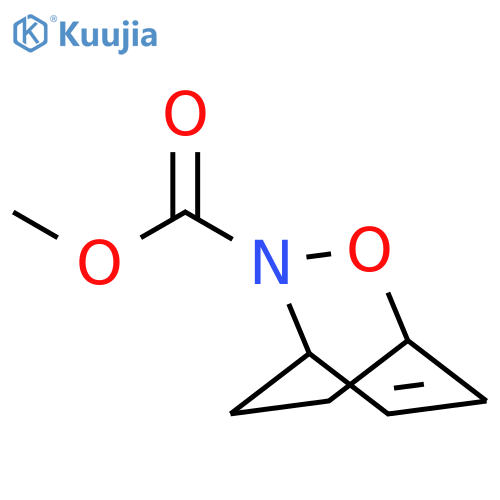

110590-27-7 structure

商品名:methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate

CAS番号:110590-27-7

MF:C8H11NO3

メガワット:169.177842378616

MDL:MFCD32678946

CID:2606417

PubChem ID:54430819

methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-oxa-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

- methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate

- EN300-26690455

- 110590-27-7

- 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester

- DTXSID50711270

- WHIPJYYEBOTHCD-UHFFFAOYSA-N

- Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

- N-Methoxycarbonyl-2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene

-

- MDL: MFCD32678946

- インチ: InChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3

- InChIKey: WHIPJYYEBOTHCD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 169.07389321Da

- どういたいしつりょう: 169.07389321Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1

methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26690455-10.0g |

methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate |

110590-27-7 | 95.0% | 10.0g |

$5037.0 | 2025-03-20 | |

| Enamine | EN300-26690455-2.5g |

methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate |

110590-27-7 | 95.0% | 2.5g |

$2295.0 | 2025-03-20 | |

| Enamine | EN300-26690455-1g |

methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate |

110590-27-7 | 95% | 1g |

$1172.0 | 2023-09-11 | |

| Aaron | AR007VHL-500mg |

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester |

110590-27-7 | 95% | 500mg |

$1282.00 | 2025-02-14 | |

| Aaron | AR007VHL-2.5g |

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester |

110590-27-7 | 95% | 2.5g |

$3181.00 | 2023-12-16 | |

| Aaron | AR007VHL-5g |

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester |

110590-27-7 | 95% | 5g |

$4695.00 | 2023-12-16 | |

| 1PlusChem | 1P007V99-100mg |

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester |

110590-27-7 | 95% | 100mg |

$565.00 | 2023-12-26 | |

| 1PlusChem | 1P007V99-5g |

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester |

110590-27-7 | 95% | 5g |

$4260.00 | 2023-12-26 | |

| 1PlusChem | 1P007V99-250mg |

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester |

110590-27-7 | 95% | 250mg |

$778.00 | 2023-12-26 | |

| 1PlusChem | 1P007V99-1g |

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid, methyl ester |

110590-27-7 | 95% | 1g |

$1511.00 | 2023-12-26 |

methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

110590-27-7 (methyl 2-oxa-3-azabicyclo2.2.2oct-5-ene-3-carboxylate) 関連製品

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量